molecular formula C20H14N4O8 B14308644 2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis- CAS No. 116565-70-9

2,5-Pyrrolidinedione, 1,1'-[[2,2'-bipyridine]-4,4'-diylbis(carbonyloxy)]bis-

Cat. No.: B14308644
CAS No.: 116565-70-9
M. Wt: 438.3 g/mol
InChI Key: FEQOUBVDJCANJO-UHFFFAOYSA-N
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Description

2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- is a complex organic compound that features a pyrrolidinedione core linked to a bipyridine moiety through carbonyloxy bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- typically involves the reaction of 2,5-pyrrolidinedione with a bipyridine derivative under specific conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized bipyridine derivatives, while substitution reactions can introduce new functional groups into the bipyridine moiety .

Scientific Research Applications

2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Pyrrolidinedione, 1,1’-[[2,2’-bipyridine]-4,4’-diylbis(carbonyloxy)]bis- involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The pyrrolidinedione core may interact with biological molecules, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2,5-Pyrrolidinedione, 1-methyl-: A simpler derivative with a single methyl group.

    2,5-Pyrrolidinedione, 1-bromo-: Contains a bromine atom, used in halogenation reactions.

    2,5-Pyrrolidinedione, 1-ethyl-: Features an ethyl group, used in organic synthesis.

Uniqueness

Its complex structure provides opportunities for diverse chemical modifications and functionalizations .

Properties

CAS No.

116565-70-9

Molecular Formula

C20H14N4O8

Molecular Weight

438.3 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylpyridin-2-yl]pyridine-4-carboxylate

InChI

InChI=1S/C20H14N4O8/c25-15-1-2-16(26)23(15)31-19(29)11-5-7-21-13(9-11)14-10-12(6-8-22-14)20(30)32-24-17(27)3-4-18(24)28/h5-10H,1-4H2

InChI Key

FEQOUBVDJCANJO-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=NC=C2)C3=NC=CC(=C3)C(=O)ON4C(=O)CCC4=O

Origin of Product

United States

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